
Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- is a complex organic compound known for its unique structural properties and diverse applications This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- involves its interaction with specific molecular targets. The oxazole ring and imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminooxazoles: Known for their biological activity and used in various pharmaceutical applications.
2-Iminooxazolines: Exhibits fungicidal and bactericidal properties.
4-Substituted 2-Guanidinooxazolines: Display antihistamine effects.
Uniqueness
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- stands out due to its unique combination of the oxazole ring, diphenyl groups, and imino linkage. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
32391-55-2 |
|---|---|
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H22N2O3/c23-13-11-22(12-14-24)15-18-21-19(16-7-3-1-4-8-16)20(25-18)17-9-5-2-6-10-17/h1-10,23-24H,11-15H2 |
Clé InChI |
IYKDDRQDLCCRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=N2)CN(CCO)CCO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


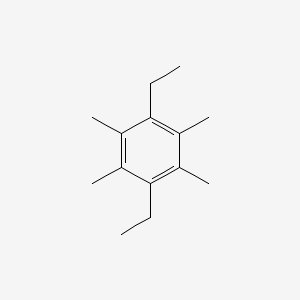
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
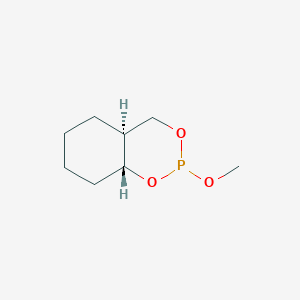
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)


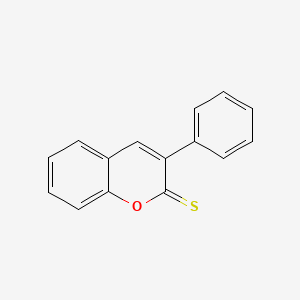
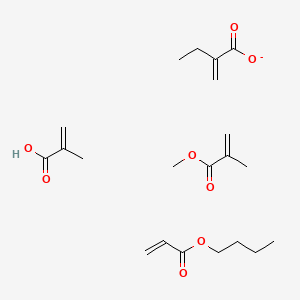
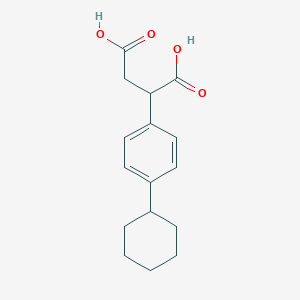
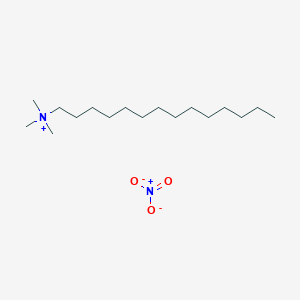
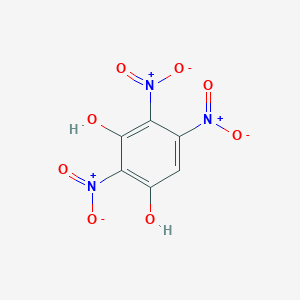
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
